molecular formula C13H7BrF2O B13355891 (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone

Cat. No.: B13355891
M. Wt: 297.09 g/mol
InChI Key: ZFUMLRSHCSRDOJ-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds under mild conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is carried out at elevated temperatures to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar Suzuki-Miyaura coupling techniques. The process is optimized for higher yields and purity, often incorporating advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene and ethanol. The reactions are typically carried out at elevated temperatures to ensure complete conversion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. Detailed studies using techniques like density functional theory (DFT) have provided insights into its molecular interactions and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Bromo-5-fluorophenyl)(3-fluorophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of bromine and fluorine atoms on the phenyl ring makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H7BrF2O

Molecular Weight

297.09 g/mol

IUPAC Name

(3-bromo-5-fluorophenyl)-(3-fluorophenyl)methanone

InChI

InChI=1S/C13H7BrF2O/c14-10-4-9(6-12(16)7-10)13(17)8-2-1-3-11(15)5-8/h1-7H

InChI Key

ZFUMLRSHCSRDOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Br)F

Origin of Product

United States

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